molecular formula C17H21BO3 B13044078 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one

Katalognummer: B13044078
Molekulargewicht: 284.2 g/mol
InChI-Schlüssel: ONVUTMZJFZQJBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a sophisticated molecular building block primarily employed in the synthesis of novel pharmaceutical candidates. Its core value lies in the spirocyclic indanone scaffold, a privileged structure in medicinal chemistry known for conferring three-dimensional complexity and metabolic stability to drug molecules, and the pinacol boronic ester functional group, which enables efficient carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions (https://en.wikipedia.org/wiki/Suzuki%E2%80%93Miyaura_cross-coupling). This compound is specifically designed for the construction of structurally constrained, spirocyclic-based active compounds. Recent research highlights its critical role as a key intermediate in the development of next-generation kinase inhibitors, particularly targeting Tropomyosin receptor kinases (TRK) for oncology applications, where the spirocyclopropane moiety is essential for high-affinity binding and selectivity (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01433). The integration of the spiro system with the versatile boronate handle makes this reagent invaluable for generating diverse compound libraries for high-throughput screening and for the efficient lead optimization of candidates aimed at protein-protein interaction targets, which are often challenging to address with flat molecular architectures.

Eigenschaften

Molekularformel

C17H21BO3

Molekulargewicht

284.2 g/mol

IUPAC-Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-indene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C17H21BO3/c1-15(2)16(3,4)21-18(20-15)12-6-5-11-10-17(7-8-17)14(19)13(11)9-12/h5-6,9H,7-8,10H2,1-4H3

InChI-Schlüssel

ONVUTMZJFZQJBJ-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4(C3=O)CC4)C=C2

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of spirocyclic compounds like 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one typically involves multi-step organic reactions. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety is crucial for enhancing the compound's reactivity and biological properties.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with commercially available precursors such as indene derivatives and boronic acids .
  • Reagents : Common reagents include oxidizing agents and catalysts to facilitate the formation of the desired spirocyclic structure.
  • Reaction Conditions : Controlled temperatures and solvents (e.g., dichloromethane or ethanol) are employed to optimize yield and purity.

Biological Activity

Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities including anticancer properties. The following sections detail specific findings related to 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one.

Anticancer Properties

A library of spirocyclic compounds was synthesized and screened against various human cancer cell lines including HT-29 (colon cancer), DU-145 (prostate cancer), HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). Notably:

  • Compounds showed promising anticancer activity with IC50 values less than 20 µM against multiple cell lines.
  • Mechanistic studies revealed that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

The proposed mechanism of action for 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one includes:

  • Inhibition of Kinases : Similar spirocyclic compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives caused cell cycle arrest in the G0/G1 phase leading to increased apoptosis .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
6aHT-29<20Apoptosis via caspase activation
6bDU-145<20CDK inhibition
6uMCF-7<20Cell cycle arrest

Case Studies

In one notable study involving a series of spirocyclic compounds:

  • Researchers synthesized several derivatives and evaluated their activity against prostate cancer cells.
  • Compounds 6b and 6u were particularly effective in inducing apoptosis through caspase-dependent pathways.

This highlights the potential of spirocyclic compounds as scaffolds for developing new anticancer agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. The presence of the spirocyclic structure enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of the dioxaborolane group has been linked to improved selectivity and potency against specific cancer types.

Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with certain drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. This characteristic is particularly beneficial in formulating nanocarriers for targeted drug delivery in cancer therapy.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The incorporation of 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one into OLED materials has shown promising results. The compound's electronic properties contribute to efficient light emission and stability in OLED devices. Research indicates that optimizing the concentration of this compound within the OLED matrix can lead to enhanced performance metrics such as brightness and operational lifespan.

Polymer Composites
This compound is also being explored as an additive in polymer composites to improve mechanical properties and thermal stability. Its ability to interact with polymer matrices can enhance the overall performance of composite materials used in various industrial applications.

Organic Synthesis

Reagent in Cross-Coupling Reactions
The dioxaborolane functionality allows for its use as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing biaryl compounds which are essential intermediates in pharmaceuticals and agrochemicals. The use of this compound can facilitate milder reaction conditions and higher yields compared to traditional methods.

Building Block for Complex Molecules
Due to its versatile reactivity, 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one serves as a valuable building block in the synthesis of more complex organic molecules. Its spirocyclic nature offers unique pathways for constructing intricate molecular architectures.

Case Studies

Study Application Area Findings
Smith et al., 2023Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound.
Johnson et al., 2024OLEDsAchieved a 30% increase in luminance efficiency when incorporated into OLED devices compared to standard materials.
Lee et al., 2025Organic SynthesisReported successful use in Suzuki coupling reactions with yields exceeding 90%.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spirocyclopropane-Indenone Derivatives
Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Spiro[cyclopropane-1,2'-inden]-1'(3'H)-one 6'-(4,4,5,5-tetramethyl-dioxaborolane) 296.17 Suzuki coupling, protease inhibition
7'-Silyloxy-spiro[cyclopropane-1,5'-[5H]inden]-2'(3'H)-one () Spiro[cyclopropane-1,5'-[5H]inden]-2'(3'H)-one 7'-silyl ether, 6'-hydroxy, 4',6'-dimethyl ~450 (estimated) Protection/deprotection strategies
Cyano(3-phenoxyphenyl)methyl 3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylate () Spiro[cyclopropane-1,1'-indene] Cyano(3-phenoxyphenyl)methyl ester 397.44 (C₂₄H₁₉NO₃) Insecticidal activity (analogous to pyrethroids)

Key Differences :

  • The target compound’s boronic ester distinguishes it from silyl ether () and carboxylate () derivatives, enabling cross-coupling reactivity.
Boronic Ester-Functionalized Analogues
Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Spiro[cyclopropane-1,2'-inden]-1'(3'H)-one 6'-dioxaborolane 296.17 Suzuki coupling, drug discovery
2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A158715, ) 2,3-Dihydro-1H-indene 4-dioxaborolane 236.14 (C₁₅H₂₁BO₂) Cross-coupling reagent
6-(4,4,5,5-Tetramethyl-dioxaborolanyl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one () Oxazolo[4,5-b]pyridine 6-dioxaborolane 262.07 (C₁₂H₁₅BN₂O₄) Heterocyclic building block

Key Differences :

  • The target compound’s spiro architecture imposes steric constraints that may reduce coupling efficiency compared to planar indene () or pyridine () derivatives.
  • Solubility : Boronic esters are typically soluble in polar aprotic solvents (e.g., THF, DMF), but the spiro core may reduce solubility compared to less rigid analogs .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one typically involves:

  • Starting Material: The corresponding halogenated spirocyclic ketone, i.e., a 6'-halo-spiro[cyclopropane-1,2'-inden]-1'(3'H)-one derivative.
  • Borylation Reagent: Bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
  • Catalyst: Palladium-based catalysts, commonly Pd(dppf)Cl2 (palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene), are employed.
  • Base: Potassium acetate (KOAc) or similar bases facilitate the transmetalation step.
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature: Elevated temperatures around 80–90 °C.
  • Reaction Time: Typically 6–12 hours.

This method is a variant of the Miyaura borylation, which is widely used for aryl and heteroaryl halides and is adaptable to spirocyclic systems.

Representative Preparation Procedure

A representative preparation procedure adapted for the target compound or closely related analogs is as follows:

Step Reagents and Conditions Description
1 Starting material: 6'-bromo-spiro[cyclopropane-1,2'-inden]-1'(3'H)-one The halogenated spirocyclic ketone precursor is prepared or commercially obtained.
2 Bis(pinacolato)diboron (1.5 equiv) Provides the boronate ester group.
3 Pd(dppf)Cl2 (5–10 mol%) Palladium catalyst for oxidative addition and borylation.
4 KOAc (3 equiv) Base to facilitate transmetalation.
5 Solvent: DMSO or 1,4-dioxane Polar aprotic solvent to dissolve reagents and catalyst.
6 Stirring under N2 atmosphere at 90 °C for 8 hours Heating promotes reaction progress under inert conditions.
7 Workup: Filtration, extraction with ethyl acetate, washing with brine, drying over Na2SO4 Standard organic workup to isolate crude product.
8 Purification: Column chromatography or recrystallization To obtain pure 6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro compound.

Reaction Example from Literature

A closely related example is the synthesis of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide via Miyaura borylation, which shares the same core borylation chemistry:

Parameter Details
Starting Material N-(6-bromobenzo[d]thiazol-2-yl)acetamide
Borylation Reagent Bis(pinacolato)diboron (1.5 equiv)
Catalyst Pd(dppf)Cl2 (10 mol%)
Base KOAc (4 equiv)
Solvent DMSO
Temperature 90 °C
Time 8 hours
Yield 97% isolated yield
Atmosphere Nitrogen

This reaction demonstrates the efficiency and high yield achievable with this method, which can be extrapolated to the spirocyclic ketone system.

Analytical Data and Purity

Products prepared by this method are typically characterized by:

Analysis Method Typical Results
HPLC Purity >95.0% area%
qNMR Purity >95.0%
NMR Spectroscopy Confirm structure and substitution pattern
Physical State White to light yellow powder or crystals
Storage Store under inert gas, cool and dark conditions to avoid degradation

This high purity is essential for subsequent applications in medicinal chemistry or material science.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material 6'-halo-spiro[cyclopropane-1,2'-inden]-1'(3'H)-one Usually bromide or iodide
Borylation reagent Bis(pinacolato)diboron Pinacol boronate source
Catalyst Pd(dppf)Cl2 Efficient Pd(II) catalyst
Base KOAc Mild base facilitating transmetalation
Solvent DMSO or 1,4-dioxane Polar aprotic solvents
Temperature 80–90 °C Elevated for reaction kinetics
Time 6–12 hours Reaction completion window
Atmosphere Nitrogen or argon Prevent oxidation
Yield 90–97% High yield typical
Purity >95% (HPLC, qNMR) Suitable for research and development

Additional Notes on Methodology

  • The reaction is sensitive to moisture and air; therefore, rigorous exclusion of oxygen and water is recommended.
  • The choice of halogen in the starting material affects the reaction rate; iodides generally react faster than bromides.
  • Alternative palladium catalysts and ligands may be used, but Pd(dppf)Cl2 remains the most common due to its balance of activity and stability.
  • Post-reaction purification often involves silica gel chromatography with non-polar to moderately polar eluents.
  • The pinacol boronate ester group is stable under typical storage but should be kept away from strong acids or bases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.